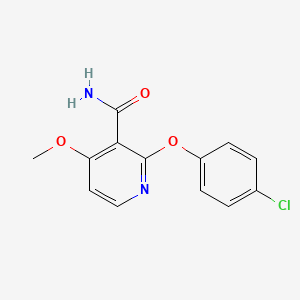

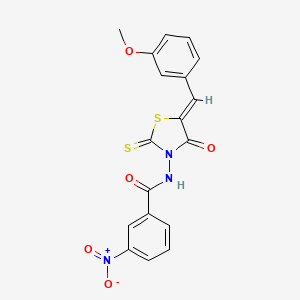

![molecular formula C16H11N5O2S B2859416 3-(2-pyridyl)-6-(3-pyridylmethyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione CAS No. 1251624-55-1](/img/structure/B2859416.png)

3-(2-pyridyl)-6-(3-pyridylmethyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Isothiazole, a similar compound, is an organic compound consisting of a 5-membered aromatic ring that includes a nitrogen atom and a sulfur atom . The ring is unsaturated and features an S-N bond . Isothiazoles are produced by oxidation of enamine-thiones .

Molecular Structure Analysis

The molecular structure of isothiazoles generally consists of a 5-membered aromatic ring that includes a nitrogen atom and a sulfur atom . The ring is unsaturated and features an S-N bond .Scientific Research Applications

Anticancer Properties

3-(2-pyridyl)-6-(3-pyridylmethyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione has been explored in the realm of anticancer research. A study by Machoń, Wieczorek, and Mordarski (1987) discussed the synthesis and biological properties of derivatives of isothiazolopyrimidines, highlighting their strong activity against various cancer types, such as L-1210 leukemia and Ehrlich carcinoma (Machoń, Wieczorek, & Mordarski, 1987).

Antimicrobial Activity

The compound has been studied for its antimicrobial properties. Abdelhamid et al. (2016) synthesized a series of derivatives, which were screened for their antimicrobial activity against various microorganisms (Abdelhamid, El Sayed, Hussein, & Mangoud, 2016).

Antiviral Applications

Notably, 3-(2-pyridyl)-6-(3-pyridylmethyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione and its derivatives have been investigated for antiviral activity. Revankar et al. (1998) reported on the synthesis and antiviral activity of acyclonucleosides derived from the guanine analogue 5-aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione, showing significant in vitro activity against human cytomegalovirus (Revankar et al., 1998).

Supramolecular Chemistry

In the field of supramolecular chemistry, Fonari et al. (2004) explored pyrimidine derivatives as suitable ligands for co-crystallization with diaza-18-crown-6, demonstrating the formation of hydrogen-bonded supramolecular assemblies (Fonari et al., 2004).

Mechanism of Action

Target of Action

The primary target of this compound is Toll-like receptor 7 (TLR7) . TLR7 is an important member of pattern recognition receptors (PRRs), which play a critical role in the innate immune response .

Mode of Action

The compound interacts with TLR7, acting as an agonist . This interaction triggers a series of biochemical reactions that enhance the body’s antiviral response . The exact nature of these interactions and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

Upon activation by the compound, TLR7 initiates a cascade of immune responses that help the body fight off viral infections

Result of Action

The activation of TLR7 by the compound enhances the body’s antiviral response . This can result in the inhibition of viral replication and the clearance of the virus from the body . .

properties

IUPAC Name |

3-pyridin-2-yl-6-(pyridin-3-ylmethyl)-4H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N5O2S/c22-15-14-13(12(20-24-14)11-5-1-2-7-18-11)19-16(23)21(15)9-10-4-3-6-17-8-10/h1-8H,9H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABVXRSHLWBQKTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NSC3=C2NC(=O)N(C3=O)CC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-pyridyl)-6-(3-pyridylmethyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-[But-3-enyl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2859335.png)

![N-(4-(N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2859336.png)

![Ethyl 2-[2-(4-pentoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2859337.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2859338.png)

![N-[5-bromo-4-(tert-butyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B2859340.png)

![Sodium 2-{1-[(tert-butoxy)carbonyl]-4-hydroxyazepan-4-yl}-2,2-difluoroacetate](/img/structure/B2859342.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2859351.png)